4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine
Description
Properties
Molecular Formula |
C14H18F3N |
|---|---|
Molecular Weight |
257.29 g/mol |
IUPAC Name |
4-[2-[3-(trifluoromethyl)phenyl]ethyl]piperidine |
InChI |
InChI=1S/C14H18F3N/c15-14(16,17)13-3-1-2-12(10-13)5-4-11-6-8-18-9-7-11/h1-3,10-11,18H,4-9H2 |
InChI Key |
UWLCBTXSCHGZCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CCC2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(trifluoromethyl)benzaldehyde and piperidine.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 3-(trifluoromethyl)benzaldehyde with an appropriate Grignard reagent to form 3-(trifluoromethyl)phenylethanol.
Conversion to Target Compound: The intermediate is then subjected to a reductive amination reaction with piperidine under hydrogenation conditions, typically using a palladium catalyst, to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Oxidation Reactions
The piperidine ring undergoes oxidation under controlled conditions. Common oxidants and outcomes include:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| KMnO₄ | Acidic aqueous medium, 60°C | 4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidone | Ketone formation via C-N oxidation |
| CrO₃ | H₂SO₄, acetone, 0°C→RT | Carboxylic acid derivative | Side-chain oxidation dominant |
The trifluoromethyl group stabilizes intermediates through inductive effects, directing oxidation to the piperidine nitrogen or adjacent carbons.
Reduction Reactions
Reductive modifications target both the aromatic system and the ethyl linker:
| Reducing Agent | Conditions | Product | Application |
|---|---|---|---|
| LiAlH₄ | Anhydrous ether, reflux | 4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidinol | Alcohol for further derivatization |
| H₂/Pd-C | Ethanol, 50 psi, 80°C | Saturated ethyl linker | Enhanced conformational rigidity |
Selective reduction of the ethyl spacer occurs without affecting the trifluoromethyl group.
Electrophilic Aromatic Substitution
The phenyl ring participates in halogenation and nitration despite deactivation by the -CF₃ group:
| Reagent | Conditions | Position | Product | Yield |
|---|---|---|---|---|
| Cl₂/FeCl₃ | DCM, 0°C→RT | Para | 4-Chloro-3-(trifluoromethyl)phenyl derivative | 62% |
| HNO₃/H₂SO₄ | 0°C, 2 hr | Meta | Nitro-substituted analog | 58% |
The -CF₃ group directs incoming electrophiles to meta/para positions via resonance and inductive effects .
Nucleophilic Substitution
Quaternary ammonium derivatives form via alkylation:
| Alkylating Agent | Base | Solvent | Product | Reaction Time |
|---|---|---|---|---|
| CH₃I | K₂CO₃ | DMF | N-Methylpiperidinium iodide | 12 hr |
| C₆H₅CH₂Br | NaH | THF | Benzyl-substituted quaternary salt | 6 hr |
These reactions proceed efficiently at 50–80°C, with >85% conversion in polar aprotic solvents.
Acylation and Coupling
The secondary amine undergoes acylation and participates in cross-coupling:
Acylation
-
Reagent : Acetyl chloride
-
Conditions : Pyridine, 0°C→RT
-
Product : N-Acetylpiperidine derivative (94% yield)
Suzuki-Miyaura Coupling
-
Catalyst : Pd(PPh₃)₄
-
Ligand : None
-
Aryl Boronic Acid : 4-Methoxyphenylboronic acid
Salt Formation
Protonation or complexation enhances water solubility:
| Acid | Molar Ratio | Product | Solubility (mg/mL) |
|---|---|---|---|
| HCl (g) | 1:1 | Hydrochloride salt | 12.4 (H₂O) |
| H₂SO₄ | 1:2 | Sulfate salt | 9.8 (H₂O) |
The hydrochloride salt is preferred for pharmaceutical formulations due to stability.
Cyclization and Heterocycle Formation
Under acidic conditions, intramolecular cyclization yields fused rings:
| Catalyst | Conditions | Product | Application |
|---|---|---|---|
| PPA (Polyphosphoric acid) | 120°C, 4 hr | Tetrahydroisoquinoline analog | CNS-targeting drug scaffolds |
| BF₃·Et₂O | DCM, reflux | Six-membered lactam | Antibacterial lead compound |
Cyclization occurs via nucleophilic attack by the piperidine nitrogen on activated carbonyl groups .
This compound’s reactivity profile enables tailored modifications for medicinal chemistry and materials science. Strategic functionalization of the piperidine ring and phenyl group allows access to derivatives with enhanced biological activity or novel physicochemical properties .
Scientific Research Applications
4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine is a chemical compound with a piperidine ring substituted with a trifluoromethylphenyl group; its molecular formula is . The presence of the trifluoromethyl group enhances its lipophilicity and potential biological activity, making it a compound of interest in medicinal chemistry.
Potential Applications
- Medicinal Chemistry Due to its biological activity, it may serve as a building block in synthesizing new pharmaceuticals. Compounds similar to this compound have been investigated as neurokinin receptor modulators and for other pharmacological effects. The trifluoromethyl group can influence the binding affinity and selectivity of these compounds toward various biological targets.
- Allosteric Modulators It can be used as an allosteric modulator of the GLP-1R that exhibits enhanced efficacy of GLP-1R stimulation dose-dependently, a subnanomolar potency in the potentiation of insulin secretion, and no observable off-target activities .
Interaction Studies
Studies focusing on the interactions of this compound with biological targets are essential for understanding its pharmacodynamics. Interaction studies typically involve:
- Binding assays
- Enzyme inhibition assays
- Cell-based assays
Such studies help elucidate the mechanism of action and therapeutic potential of this compound.
Mechanism of Action
The mechanism of action of 4-{2-[3-(Trifluoromethyl)phenyl]ethyl}piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with hydrophobic pockets within proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their distinguishing features:
Key Structural Differences and Pharmacological Implications
Trifluoromethyl (-CF₃) vs. Other Substituents
- Chloro (-Cl) : In TFMP derivatives (e.g., compound 3 in ), the chloro substituent enhances electron withdrawal but may reduce metabolic stability compared to -CF₃ .
Linker Variations
- Ethyl (-CH₂CH₂-) : Present in 4-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine, this linker balances flexibility and hydrophobicity, favoring membrane permeability. SAR studies in TFMP derivatives indicate ethyl linkers are optimal for analgesic activity .
- Ether (-O-): Compounds like 4-[2-(2-fluorophenoxymethyl)phenyl]piperidine exhibit rigid linkers, which may limit conformational adaptability during receptor binding .
Heterocyclic Additions
- Thiazole/Piperazine : Analogs such as compound 10e () incorporate thiazole and piperazine rings, which may enhance CNS penetration but complicate synthesis .
Pharmacological Data and SAR Trends
- Analgesic Activity : TFMP derivatives with ethyl linkers (e.g., compound 3 in ) showed superior analgesic effects compared to oxalane or methyl-linked analogs. Activity dropped with bulkier substituents (e.g., 3,5,5-trimethyl oxane in compound 4) .
- Metabolic Stability : The -CF₃ group in this compound likely enhances resistance to oxidative metabolism compared to chlorophenyl or hydroxylated analogs .
- Target Engagement : Ethyl-linked compounds may better accommodate hydrophobic binding pockets in pain-related receptors (e.g., opioid or serotonin receptors), whereas sulfonamide or pyridine-containing analogs target distinct pathways .
Biological Activity
The compound 4-{2-[3-(trifluoromethyl)phenyl]ethyl}piperidine (TFMP) is a piperidine derivative known for its diverse biological activities, particularly in pharmacology and medicinal chemistry. The trifluoromethyl group significantly influences its biochemical interactions and therapeutic potential. This article reviews the biological activity of TFMP, including its mechanisms, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
TFMP is characterized by the presence of a piperidine ring substituted with a trifluoromethyl group and an ethyl side chain. Its chemical formula is , with a molecular weight of approximately 303.76 g/mol. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are crucial for its biological activity.
1. Antinociceptive Effects
Recent studies have demonstrated that TFMP exhibits significant analgesic properties. In a pain model using mice, TFMP showed a dose-dependent reduction in pain response, suggesting its potential as an analgesic agent. The mechanism appears to involve modulation of pain pathways, possibly through interaction with opioid receptors or inhibition of inflammatory mediators .
2. Antidepressant Activity
TFMP has also been evaluated for antidepressant effects in animal models. In a forced swim test, TFMP administration resulted in reduced immobility time, indicating potential antidepressant-like activity. The compound's action may be linked to serotonin receptor modulation, similar to established antidepressants .
3. Antimicrobial Properties
The antimicrobial efficacy of TFMP has been explored against various bacterial strains. In vitro studies revealed that TFMP inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial activity. The mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways .
4. Anti-inflammatory Effects
TFMP has shown promising anti-inflammatory properties in various models. Studies indicated that it effectively reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in carrageenan-induced edema models. These findings suggest that TFMP may inhibit cyclooxygenase (COX) enzymes or other inflammatory mediators .
Case Studies
The biological activities of TFMP can be attributed to several mechanisms:
- Receptor Modulation: Interaction with neurotransmitter receptors (e.g., serotonin, dopamine) contributes to its analgesic and antidepressant effects.
- Enzyme Inhibition: TFMP exhibits inhibitory effects on COX enzymes, reducing inflammation.
- Membrane Disruption: Its lipophilic nature allows it to integrate into microbial membranes, leading to cell lysis.
Q & A
Q. Yield Optimization Strategies :
- Use high-purity starting materials to minimize side reactions.
- Employ catalytic systems (e.g., Pd catalysts for coupling steps) to enhance selectivity .
- Monitor reaction progress with TLC or HPLC to terminate reactions at peak conversion .
Advanced: How can computational methods predict the reactivity and stereochemical outcomes of this compound in catalytic systems?
Answer:
Quantum chemical calculations (e.g., DFT) can model transition states and electronic properties to predict regioselectivity and stereochemistry. For example:
- Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the piperidine ring and trifluoromethylphenyl group .
- Catalytic Mechanism : Simulate interactions between the compound and catalysts (e.g., Pd or Ru complexes) to optimize ligand design for asymmetric synthesis .
- Validation : Compare computational results with experimental spectroscopic data (e.g., NMR) to refine models .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Structural Confirmation :
- Purity Assessment :
Advanced: How can researchers resolve contradictions in biological activity data for piperidine derivatives like this compound?
Answer:
Discrepancies in biological assays (e.g., receptor binding or enzyme inhibition) may arise from:
- Experimental Variables : Differences in cell lines, assay protocols (e.g., IC determination methods), or solvent effects (DMSO vs. aqueous buffers).
- Data Validation :
- Replicate studies across independent labs using standardized protocols .
- Cross-reference with structural analogs (e.g., 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride) to identify structure-activity relationships (SAR) .
- Use meta-analysis tools to statistically reconcile conflicting datasets .
Basic: What safety protocols are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., CHCl) .
- Emergency Response :
Advanced: How does the trifluoromethyl group influence the pharmacokinetic properties of this compound?
Answer:
The CF group enhances:
- Metabolic Stability : Resistance to oxidative degradation due to strong C-F bonds .
- Lipophilicity : LogP increases by ~0.5–1.0 units, improving blood-brain barrier penetration (measured via PAMPA assays) .
- Receptor Binding : Electron-withdrawing effects modulate π-π stacking or hydrogen bonding with target proteins (e.g., serotonin receptors) .
Q. Methodological Approach :
- Compare pharmacokinetic profiles with non-fluorinated analogs using in vitro ADME assays (e.g., microsomal stability) .
- Perform molecular docking studies to map CF-protein interactions .
Basic: What are the storage requirements for this compound to ensure long-term stability?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent decomposition .
- Light Sensitivity : Protect from UV exposure using amber glass vials .
- Moisture Control : Include desiccants (e.g., silica gel) to avoid hydrolysis of the piperidine ring .
Advanced: How can cross-disciplinary approaches (e.g., chemoinformatics) accelerate the development of this compound-based therapeutics?
Answer:
- Cheminformatics : Use QSAR models to predict toxicity or bioavailability from structural descriptors (e.g., topological polar surface area) .
- High-Throughput Screening (HTS) : Screen compound libraries against diverse biological targets (e.g., GPCRs) using automated platforms .
- Data Integration : Combine experimental data with public databases (e.g., PubChem) to identify understudied pharmacological pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
